molecular formula C14H13ClFNO B14909013 N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline

N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline

Cat. No.: B14909013
M. Wt: 265.71 g/mol
InChI Key: SXXJZUAMCWNUEG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to a 4-fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with 4-fluoroaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an organic solvent like dichloromethane or toluene, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine.

    Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted anilines, while oxidation reactions may produce quinones .

Scientific Research Applications

N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline include:

  • N-(3-chloro-4-methoxybenzyl)-4-chloroaniline
  • N-(3-chloro-4-methoxybenzyl)-4-bromoaniline
  • N-(3-chloro-4-methoxybenzyl)-4-iodoaniline

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H13ClFNO

Molecular Weight

265.71 g/mol

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-4-fluoroaniline

InChI

InChI=1S/C14H13ClFNO/c1-18-14-7-2-10(8-13(14)15)9-17-12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3

InChI Key

SXXJZUAMCWNUEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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